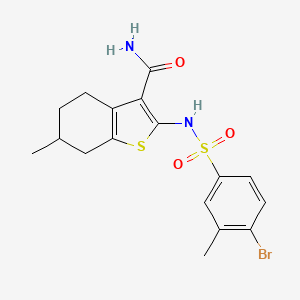

2-(4-Bromo-3-methylbenzenesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

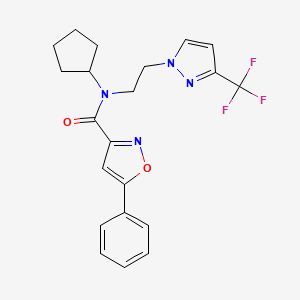

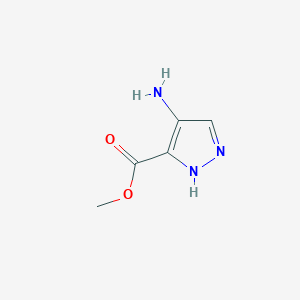

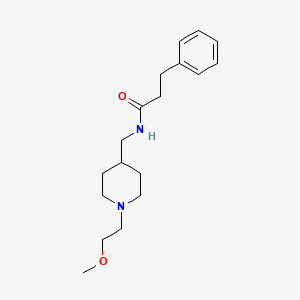

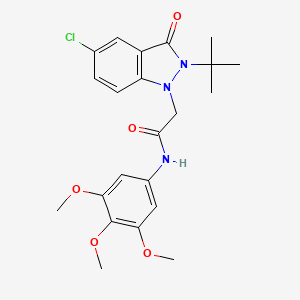

The compound is a complex organic molecule that likely contains a benzothiophene core (a bicyclic compound with a benzene ring fused to a thiophene ring) and a benzenesulfonamide moiety . The exact properties of this compound would depend on the precise arrangement of these components and the positions of the various substituents.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions that introduce different functional groups at various stages . The exact synthesis pathway would depend on the specific structure of the compound and could involve techniques such as bromination, sulfonation, and amide formation .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information on the positions of the atoms in the molecule and the nature of the bonds between them.Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule . For example, the bromine atom might make the compound susceptible to nucleophilic substitution reactions, while the sulfonamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure . These properties could be measured using various analytical techniques .科学的研究の応用

Homogeneous Catalytic Aminocarbonylation

Compounds similar to 2-(4-Bromo-3-methylbenzenesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been utilized in the homogeneous catalytic aminocarbonylation of iodoalkenes and iodobenzene with amino acid esters. This process involves the insertion of carbon monoxide into a substrate, a crucial reaction in the synthesis of pharmaceuticals and agrochemicals, indicating the compound's potential in catalysis and synthetic chemistry (Müller et al., 2005).

Antimalarial Activity

Benzothiophene derivatives, which share a structural motif with the chemical , have shown significant pharmacological potential. Specifically, benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum, the parasite responsible for malaria, suggesting the chemical's possible application in developing new antimalarial agents (Banerjee et al., 2011).

Photodynamic Therapy for Cancer

The structural features of benzenesulfonamides have been explored in the context of photodynamic therapy (PDT) for cancer treatment. Specifically, new zinc phthalocyanines substituted with benzenesulfonamide derivatives have demonstrated high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in PDT. This research underscores the compound's relevance in developing treatments for cancer (Pişkin et al., 2020).

Synthesis of Polyamides and Polybenzimidazole

Research into related compounds has led to the synthesis of novel AB monomers and their polymerization to produce rod-like para-oriented polymers like polybenzimidazole. These polymers exhibit unique physical properties, such as solubility in specific acids and high crystallinity, pointing to the compound's utility in advanced material science and engineering (Kovar & Arnold, 1976).

Inhibition of Enoyl-ACP Reductase in Antimalarial Research

Continuing the theme of antimalarial activity, benzothiophene carboxamide derivatives, by extension, could serve as inhibitors of the Plasmodium enoyl-acyl carrier protein (ACP) reductase. This enzyme is crucial for fatty acid synthesis in the malaria parasite, making it a valuable target for antimalarial drug development. The compound's related derivatives have shown promise as slow-binding inhibitors, offering a pathway to novel therapeutic agents (Banerjee et al., 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[(4-bromo-3-methylphenyl)sulfonylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O3S2/c1-9-3-5-12-14(7-9)24-17(15(12)16(19)21)20-25(22,23)11-4-6-13(18)10(2)8-11/h4,6,8-9,20H,3,5,7H2,1-2H3,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZTWWJZJFJFMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NS(=O)(=O)C3=CC(=C(C=C3)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2931776.png)

![N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2931780.png)

![4-(tert-butyl)-N-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)benzamide](/img/structure/B2931786.png)

![2-(6-Tert-butylpyridazin-3-yl)-5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2931791.png)

![2-(benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)acetohydrazide](/img/structure/B2931793.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2931795.png)